molecular formula C11H13Cl2NO2 B173994 N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester CAS No. 13249-63-3

N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester

Cat. No. B173994
CAS RN: 13249-63-3
M. Wt: 262.13 g/mol
InChI Key: AREXZBCKOVEHKO-UHFFFAOYSA-N
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Description

“N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester” is a chemical compound that has been studied for its potential applications in various fields . It is also known by the synonym NSC 69940 . The molecular formula of this compound is C10H15Cl2N2O2P .


Synthesis Analysis

The synthesis of “N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester” and its derivatives has been reported in several studies . For instance, a series of even numbered fatty acid esters (C2-Cls) of p-[N,N- bis(2-chloroethyl)amino]phenol were synthesized and evaluated for their acute toxicity as well as effectiveness against L-1210 mouse leukemia . Another study reported an improved process for preparing N,N-bis (2-hydroxyethyl)benzylamine starting with benzyl chloride, its conversion to the corresponding N,N-bis (2-chloroethyl)benzylamine in substantially quantitative yield in toluene solution .


Chemical Reactions Analysis

The chemical reactions involving “N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester” are complex and depend on the specific conditions and reactants used . For example, it has been reported that the toxicity of certain esters was related to their hydrolysis to the phenolic mustard .

Mechanism of Action

The mechanism of action of “N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester” is not fully understood and may vary depending on the specific application. In the context of its potential antitumor activity, it has been suggested that the hydrolyzed form of the ester is not the principle antitumor agent .

Future Directions

The future directions for the research and development of “N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester” could involve further exploration of its potential applications, particularly in the field of medicine. More detailed studies on its synthesis, mechanism of action, and toxicity could also be beneficial .

properties

IUPAC Name

phenyl N,N-bis(2-chloroethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO2/c12-6-8-14(9-7-13)11(15)16-10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREXZBCKOVEHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901284026
Record name Phenyl N,N-bis(2-chloroethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901284026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester

CAS RN

13249-63-3
Record name Phenyl N,N-bis(2-chloroethyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13249-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl N,N-bis(2-chloroethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901284026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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